molecular formula C12H11BrN2OS B13503454 (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone

Cat. No.: B13503454
M. Wt: 311.20 g/mol
InChI Key: NYTYKTSTIXWTJT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The molecular formula of this compound is C12H11BrN2OS .

Preparation Methods

The synthesis of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine, pyridine-3-carbaldehyde, and sulfur sources.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The process generally involves the formation of an imine intermediate by reacting 3-bromophenylamine with pyridine-3-carbaldehyde. This intermediate is then treated with a sulfur source to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups, under appropriate conditions.

Scientific Research Applications

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a subject of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: can be compared with other similar compounds, such as:

    (3-Chlorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    (3-Fluorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    (3-Methylphenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The methyl group can affect the compound’s hydrophobicity and overall reactivity.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

(3-bromophenyl)-imino-oxo-(pyridin-3-ylmethyl)-λ6-sulfane

InChI

InChI=1S/C12H11BrN2OS/c13-11-4-1-5-12(7-11)17(14,16)9-10-3-2-6-15-8-10/h1-8,14H,9H2

InChI Key

NYTYKTSTIXWTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=N)(=O)CC2=CN=CC=C2

Origin of Product

United States

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